4,4,5,5-Tetramethyl-2-(3-methyl-5-phenylphenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3-methyl-5-phenylphenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These compounds are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-methyl-5-phenylphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid with a diol. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
In an industrial setting, the production of boronic esters like this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-methyl-5-phenylphenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidation products.
Substitution: The boronic ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds, while oxidation reactions yield boronic acids or other oxidized products.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-methyl-5-phenylphenyl)-1,3,2-dioxaborolane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the development of drug candidates through cross-coupling reactions.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Agrochemicals: Used in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-methyl-5-phenylphenyl)-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. This complex facilitates the transfer of the boronic ester group to the target molecule, resulting in the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A related boronic ester with a simpler aromatic substituent.
2-(3-Methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another similar compound with a different substitution pattern on the aromatic ring.
Uniqueness
4,4,5,5-Tetramethyl-2-(3-methyl-5-phenylphenyl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which can influence its reactivity and the properties of the resulting products. This uniqueness makes it valuable in the synthesis of specific target molecules that require precise structural features.
Properties
Molecular Formula |
C19H23BO2 |
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Molecular Weight |
294.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-5-phenylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H23BO2/c1-14-11-16(15-9-7-6-8-10-15)13-17(12-14)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3 |
InChI Key |
DCXUJNSAQZDEMK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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